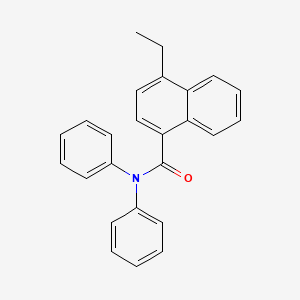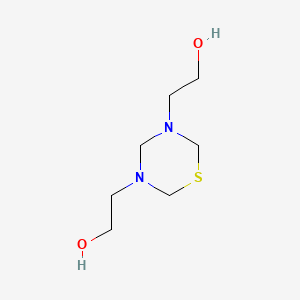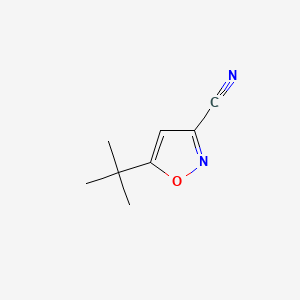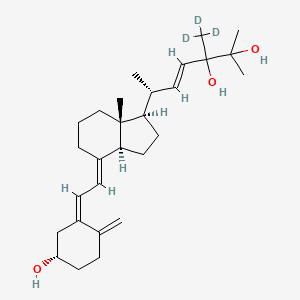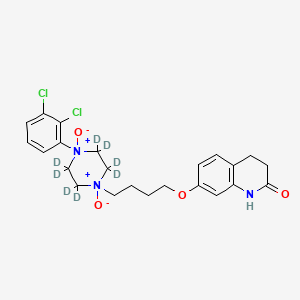
Aripiprazole-d8 N,N-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aripiprazole-d8 N,N-Dioxide is a labelled metabolite of the antipsychotic drug, Aripiprazole . It is used as a reference material in pharmaceutical research and development .
Molecular Structure Analysis
The molecular formula of this compound is C23H19D8Cl2N3O4 . It is a derivative of Aripiprazole, which is characterized by its carbostyril skeleton .Physical and Chemical Properties Analysis
Aripiprazole exhibits very low aqueous solubility and high lipophilicity . The exact physical and chemical properties of this compound are not specified in the sources.Aplicaciones Científicas De Investigación
Efficient Synthesis of Deuterium-Labeled Aripiprazole
The synthesis of deuterium-labeled aripiprazole (including aripiprazole-d8) plays a crucial role in the pharmacological study of aripiprazole and its metabolites. These labeled compounds serve as internal standards for quantitative analysis, facilitating the precise measurement of drug concentration and metabolism in biological systems. The efficient synthesis process developed for aripiprazole-d8, achieving a high degree of purity, underscores the importance of these isotopologues in drug development and pharmacokinetic studies (Vohra, Sandbhor, & Wozniak, 2015).
Pharmacological Profile and Mechanism of Action
Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors, which is central to its antipsychotic properties. Studies have elucidated its interactions with human dopamine D2 receptors, contributing to a deeper understanding of its mechanism of action. This research highlights the drug's potential in stabilizing dopamine-serotonin systems, which is fundamental to its therapeutic effects in treating disorders like schizophrenia (Burris et al., 2002).
Therapeutic Implications and Neuroprotective Effects
Research into the therapeutic applications of aripiprazole extends beyond its antipsychotic use. For instance, aripiprazole has been shown to offer neuroprotective effects against glutamate cytotoxicity in dopaminergic neurons. This suggests potential broader applications of the drug in neurodegenerative diseases or conditions characterized by glutamate-mediated toxicity (Matsuo et al., 2010).
Mecanismo De Acción
Target of Action
Aripiprazole-d8 N,N-Dioxide, a metabolite of the atypical antipsychotic drug Aripiprazole , primarily targets dopaminergic and 5-HT1A receptors , and also antagonizes alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation and psychotic disorders .
Mode of Action
This compound exhibits a unique mode of action. Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, is mainly attributed to the efficacy of Aripiprazole .
Biochemical Pathways
This compound affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . The complexity of its effects on signal transduction and intracellular pathways is linked to its pleiotropic receptor profile .
Pharmacokinetics
Aripiprazole is metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . Based on in vitro studies, CYP3A4 and CYP2D6 enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, and N-dealkylation is catalyzed by CYP3A4 . The pharmacokinetics of Aripiprazole can be influenced by the phenotype of the CYP2D6 enzyme .
Result of Action
It affects the D2R affinity state and number, with relevant translational implications for long-term treatment of psychosis . It is also hypothesized to affect cell-protective mechanisms and neurite growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its solubility in supercritical carbon dioxide has found crucial significance in the fabrication of micro/nano-scaled drugs
Safety and Hazards
Direcciones Futuras
Aripiprazole has been successful in treating several mood and psychotic disorders. Its unique mechanism of action has shifted the concept of dopamine modulation beyond the established approach of dopamine D2 receptor antagonism . This suggests potential future directions for the development of similar drugs with improved therapeutic profiles.
Análisis Bioquímico
Biochemical Properties
It is known that Aripiprazole, the parent compound, acts as a partial agonist at dopamine D2 receptors . This suggests that Aripiprazole-d8 N,N-Dioxide may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
This compound’s effects on cells are likely to be similar to those of Aripiprazole. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It influences cell function by modulating dopamine receptor activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Aripiprazole, the parent compound, is known to exert its effects at the molecular level through a combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors . It is also known to affect intracellular pathways such as the extracellular signal-regulated kinase (ERK) pathway .
Temporal Effects in Laboratory Settings
Studies on Aripiprazole have shown that it can rapidly reduce hyperdopaminergic activity selectively in certain rat models . This reduction persists following 7-day withdrawal from repeated treatment .
Dosage Effects in Animal Models
Studies on Aripiprazole have shown that it can reduce the number of spontaneously active dopamine neurons in certain rat models .
Metabolic Pathways
Aripiprazole is known to be metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . The enzymes CYP3A4 and CYP2D6 are responsible for the dehydrogenation and hydroxylation of Aripiprazole, and N-dealkylation is catalyzed by CYP3A4 .
Transport and Distribution
It is known that Aripiprazole is metabolized primarily by CYP3A4 and CYP2D6 enzymes , suggesting that it may interact with these enzymes during its transport and distribution.
Propiedades
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBGUILKWQHOA-FUEQIQQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C([N+](C(C([N+]1(CCCCOC2=CC3=C(CCC(=O)N3)C=C2)[O-])([2H])[2H])([2H])[2H])(C4=C(C(=CC=C4)Cl)Cl)[O-])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)
